molecular formula C13H9FO5S B2888711 Phenyl 2-fluorosulfonyloxybenzoate CAS No. 2411195-42-9

Phenyl 2-fluorosulfonyloxybenzoate

Cat. No.: B2888711
CAS No.: 2411195-42-9
M. Wt: 296.27
InChI Key: BGFJYIQYOHELPQ-UHFFFAOYSA-N
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Description

Phenyl 2-fluorosulfonyloxybenzoate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phenyl group attached to a benzoate moiety, with a fluorosulfonyloxy group as a substituent. The presence of the fluorosulfonyloxy group imparts distinct reactivity and stability characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-fluorosulfonyloxybenzoate can be synthesized through a series of chemical reactions involving the introduction of the fluorosulfonyloxy group to a benzoate derivative. One common method involves the reaction of phenyl benzoate with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, ensuring the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-fluorosulfonyloxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can react with this compound in substitution reactions.

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide may be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield amide derivatives, while hydrolysis would produce benzoic acid and phenol.

Scientific Research Applications

Phenyl 2-fluorosulfonyloxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which phenyl 2-fluorosulfonyloxybenzoate exerts its effects involves the reactivity of the fluorosulfonyloxy group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Phenyl 2-fluorosulfonyloxybenzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

phenyl 2-fluorosulfonyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO5S/c14-20(16,17)19-12-9-5-4-8-11(12)13(15)18-10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFJYIQYOHELPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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